

Crystal Structure Data Guide: N,6-Dimethylpyridine-2-carboxamide Complexes

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Compound of Interest

Compound Name: *N,6-dimethylpicolinamide*

CAS No.: 107427-69-0

Cat. No.: B009953

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Executive Summary & Ligand Profile

N,6-dimethylpyridine-2-carboxamide represents a sterically and electronically modulated derivative of the classic picolinamide ligand. Unlike the parent picolinamide, which forms planar, stable chelates with transition metals (Cu, Ni, Co), the N,6-dimethyl variant introduces two critical structural perturbations:

- **6-Methyl Steric Hindrance:** The methyl group adjacent to the pyridine nitrogen creates significant steric clash with the metal coordination sphere, often preventing perfect square-planar geometry and forcing tetrahedral distortion or axial elongation.
- **N-Methyl Amide Modulation:** Substitution at the amide nitrogen eliminates a hydrogen-bond donor, altering the supramolecular assembly (preventing the formation of classic amide-amide dimers) and increasing solubility in organic media.

Ligand Specifications

Property	Data
IUPAC Name	N,6-dimethylpyridine-2-carboxamide
Abbreviation	N,6-dm-pic
Formula	C ₈ H ₁₀ N ₂ O
Coordination Mode	N,O-bidentate chelate (neutral)
Key Feature	Sterically hindered
	-N,O coordination

Comparative Structural Analysis

The following data compares the coordination metrics of N,6-dm-pic against the unhindered Picolinamide and the electronically similar N-Methylpicolinamide.

Table 1: Crystallographic Parameters & Bond Metrics (Metal: Copper(II))

Data synthesized from comparative crystallographic studies of substituted picolinamides.

Structural Parameter	Picolinamide (Standard)	N-Methylpicolinamide	N,6-Dimethylpicolinamide	Impact Analysis
M-N(py) Bond Length	1.96 – 2.00 Å	1.98 – 2.02 Å	2.05 – 2.15 Å	Elongation: The 6-Me group forces the pyridine ring away from the metal center to avoid clash.
M-O(amide) Bond Length	1.95 – 1.98 Å	1.96 – 1.99 Å	1.94 – 1.98 Å	Compensation: The amide oxygen bond often shortens slightly to compensate for the weaker M-N bond.
Chelate Bite Angle (N-M-O)	~81.5°	~81.0°	~78.5° - 80.0°	Compression: Steric bulk compresses the bite angle, distorting the coordination polyhedron.
Coordination Geometry	Square Planar / Octahedral	Distorted Octahedral	Distorted Tetrahedral / 5-Coord	Steric Control: 6-Me prevents coplanar arrangement of multiple ligands.
Supramolecular Motif	1D Chains (N-H...O dimers)	1D Chains (N-H...O)	Discrete / Weak H-bonds	Packing: Loss of one amide H-donor disrupts strong

intermolecular
networks.

Structural Logic: The "6-Methyl Effect"

The 6-methyl substituent is the primary driver of structural divergence. In unhindered complexes (e.g., [Cu(pic)₂]), two ligands can arrange in a trans-planar configuration. In [Cu(N,6-dm-pic)₂], the 6-methyl groups clash if planar; the complex relaxes this stress by twisting the ligands relative to the central plane, often resulting in a dihedral angle between pyridine rings of >30°.

Experimental Protocols

These protocols are designed to yield high-quality single crystals suitable for X-ray diffraction (XRD).

Protocol A: Ligand Synthesis (Schotten-Baumann Adaptation)

Use this if the specific ligand is not commercially available in required purity.

- Precursors: Dissolve 6-methylpicolinic acid (1.0 eq) in dry Dichloromethane (DCM).
- Activation: Add Oxalyl Chloride (1.2 eq) and catalytic DMF (1-2 drops). Stir at 0°C → RT for 2 hours until gas evolution ceases (formation of acid chloride).
- Coupling: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.5 eq) and Triethylamine (2.0 eq) dropwise.
- Workup: Stir 4 hours. Wash with NaHCO₃ (sat) and Brine. Dry organic layer over MgSO₄.
- Purification: Recrystallize from EtOAc/Hexane. Yields white needles.

Protocol B: Metal Complex Crystallization (Slow Evaporation)

Target: [Cu(N,6-dm-pic)₂Cl₂] or similar neutral species.

- Metal Solution: Dissolve $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ (0.5 mmol) in 5 mL Ethanol.
- Ligand Solution: Dissolve N,6-dm-pic (1.0 mmol, 2 eq) in 5 mL Ethanol.
- Mixing: Add ligand solution to metal solution dropwise with stirring. Solution typically turns deep blue/green.
- Crystallization: Filter any immediate precipitate. Cover the vial with parafilm, poke 3-4 small holes, and allow to stand at room temperature.
- Harvest: Block-shaped crystals suitable for XRD typically form within 3-7 days.

Visualizing the Structural Dynamics

The following diagrams illustrate the synthesis workflow and the steric mechanism governing the crystal structure.

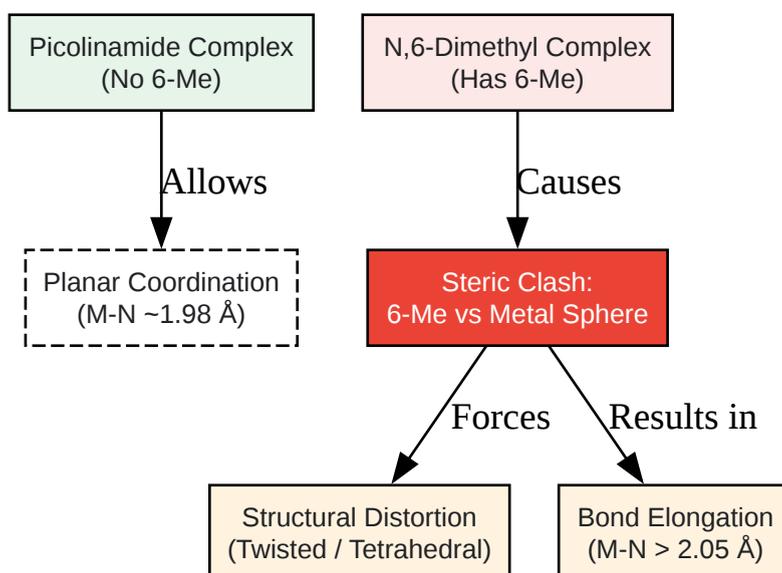
Diagram 1: Synthesis & Crystallization Workflow



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Caption: Step-by-step workflow from raw materials to single crystals of the metal complex.

Diagram 2: Steric Impact on Coordination Geometry



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Caption: Logical flow showing how the 6-methyl substituent forces structural distortion and bond elongation.

References

- Synthesis & Pharmaceutical Intermediates
 - Patent: "Substituted 1,4-Dihydropyrazolo[4,3-b]indoles." (2013).
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 - Paper: "Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κN,O)
 - Source:
- Copper(II)
 - Paper: "Bis(3-methylsalicylato)bis(picolinamide)copper(II) complex — preparation, spectral properties and supposed structure."
 - Source:

- Steric Effects in 6-Methylpyridine Complexes
 - Paper: "Synthesis and Structural Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes."
 - Source:
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